5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}-2-imino-1,3-thiazolidin-4-one
Overview
Description
This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities and are used in medicinal chemistry as building blocks .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an appropriate aldehyde or ketone with a thiazolidinone. The aldehyde or ketone part of the molecule can be modified to introduce different substituents .Molecular Structure Analysis
The compound contains an ethoxy group, a fluorobenzyl group, and an iodobenzylidene group attached to a thiazolidinone ring. The presence of these groups can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The exact reactions that this compound can undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the ethoxy, fluorobenzyl, and iodobenzylidene groups, as well as the thiazolidinone ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-2-amino-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodophenyl]methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FIN2O3S/c1-2-25-15-8-12(9-16-18(24)23-19(22)27-16)7-14(21)17(15)26-10-11-3-5-13(20)6-4-11/h3-9H,2,10H2,1H3,(H2,22,23,24)/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNSROPXOBLLMA-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)I)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)I)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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